2,2-Diisobutyl-1,3-propanediol

描述

Significance of Diol Architectures in Polymer and Specialty Chemical Development

Diols, which are chemical compounds containing two hydroxyl (-OH) groups, are essential monomers in the synthesis of a wide array of polymers. nih.gov They are particularly crucial in the production of polyesters and polyurethanes. nih.govresearchgate.net The structure of the diol monomer is a key determinant of the final polymer's properties. When diols are reacted with other monomers, such as dicarboxylic acids or diisocyanates, their architecture is incorporated into the polymer chain, directly influencing characteristics like flexibility, thermal stability, and mechanical strength. ontosight.aiplasticisers.org

For instance, the use of 1,3-propanediol (B51772) (1,3-PDO) in place of ethylene (B1197577) glycol in reactions with terephthalic acid results in the formation of polytrimethylene terephthalate (B1205515) (PTT). nih.gov PTT is a high-performance polyester (B1180765) fiber known for its excellent resilience and elastic recovery, properties conferred by the specific geometry of the 1,3-propanediol monomer unit within the polymer chain. nih.govresearchgate.net

The versatility of diols extends to their use in producing plasticizers, which are additives that increase the flexibility of materials. plasticisers.org Furthermore, many diols, including 1,2-propanediol and 1,3-propanediol, are considered important platform chemicals that can be produced from renewable biomass resources, aligning with goals for a more sustainable chemical industry. nih.govnih.govresearchgate.net The ability to synthesize a variety of diol structures allows for the fine-tuning of material properties for a broad range of applications, from coatings and adhesives to advanced composites and biomedical devices. ontosight.aigantrade.com

Rationale for Investigating Highly Branched 2,2-Dialkyl-1,3-Propanediols

The investigation into highly branched diols, specifically those with alkyl groups at the C-2 position of the 1,3-propanediol backbone, stems from the need to create polymers with precisely controlled properties. The presence of two alkyl groups on the central carbon atom, as seen in the 2,2-dialkyl-1,3-propanediol family, introduces significant steric hindrance. This molecular branching disrupts the regular packing of polymer chains, which in turn influences key material properties.

Research has shown that incorporating branched diols can significantly affect the thermal characteristics of polyesters. acs.org For example, studies comparing polyesters made from different 1,3-propanediols show that the introduction of substituent groups alters the glass transition temperature (Tg) and the ability of the polymer to crystallize. acs.orgresearchgate.net The non-linear structure of branched diols like 2-methyl-1,3-propanediol (B1210203) can inhibit crystallization, leading to amorphous polymers with unique flexibility and toughness. gantrade.commdpi.com

2,2-Diisobutyl-1,3-propanediol is a member of this highly branched diol family. Its structure, featuring two isobutyl groups at the C-2 position, provides a unique architecture for polymer synthesis. The rationale for investigating such a compound is to understand how these bulky, branched side chains affect polymer morphology and performance. Based on trends observed with other 2,2-dialkyl-1,3-propanediols, it is anticipated that its incorporation into a polymer backbone would disrupt crystallinity, potentially lower the glass transition temperature compared to smaller dialkyl-substituted diols, and enhance properties like solubility and flexibility. acs.orgresearchgate.net This makes it a person of interest for developing novel polymers, plasticizers, and other specialty chemicals where controlled amorphous content and specific mechanical properties are desired.

Table 1: Chemical and Physical Properties of this compound Below are the computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2,2-bis(2-methylpropyl)propane-1,3-diol | PubChem |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem nih.gov |

| Molecular Weight | 188.31 g/mol | PubChem nih.gov |

| CAS Number | 10547-96-3 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

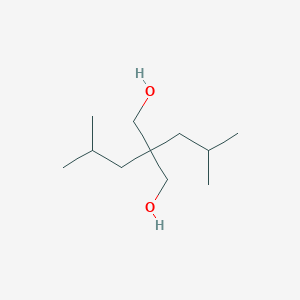

Structure

2D Structure

属性

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymer Science and Engineering Applications of 2,2 Diisobutyl 1,3 Propanediol

Polycondensation Reactions with 2,2-Diisobutyl-1,3-propanediol as a Monomer

Polycondensation is a fundamental process in polymer synthesis where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or methanol (B129727). This compound, with its two primary hydroxyl groups, is a suitable candidate for such reactions.

Synthesis of Novel Polyesters and Co-polyesters

The synthesis of polyesters through the reaction of a diol with a dicarboxylic acid or its derivative is a cornerstone of polymer chemistry. The incorporation of this compound into polyester (B1180765) chains is anticipated to impart unique characteristics due to its bulky side groups.

Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). ncsu.edu The synthesis of furan-based polyesters typically involves a two-step melt polycondensation process. nih.gov This process generally includes an initial transesterification or esterification stage at elevated temperatures (around 160-210°C), followed by a polycondensation step under high vacuum and higher temperatures (230-260°C) to increase the molecular weight. nih.govnih.gov

While direct studies on the polycondensation of this compound with FDCA are not prevalent in the reviewed literature, the synthesis can be inferred from established procedures with other substituted 1,3-propanediols. For instance, polyesters have been successfully synthesized from FDCA and other branched diols like 2-methyl-1,3-propanediol (B1210203) and neopentyl glycol (2,2-dimethyl-1,3-propanediol). researchgate.net It is expected that this compound would react with dimethyl 2,5-furandicarboxylate (DMFD) or FDCA itself, likely requiring a catalyst such as tetrabutyl titanate (TBT) or antimony trioxide to proceed at a reasonable rate. nih.gov

The resulting polymer, poly(2,2-diisobutyl-1,3-propylene furanoate), would likely exhibit properties significantly different from its linear counterpart, poly(propylene furanoate) (PPF). The bulky isobutyl groups would sterically hinder chain packing, leading to a largely amorphous polymer. ncsu.eduresearchgate.net This is in contrast to PPF, which can exhibit semi-crystalline behavior. ncsu.edu A comparative table of thermal properties for furan-based polyesters with different diols is presented below to illustrate this expected trend.

| Diol Component in Furan-Based Polyester | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallinity |

| 1,3-Propanediol (B51772) (in PPF) | ~55-60°C | ~173°C | Semi-crystalline |

| 2-Methyl-1,3-propanediol (in PMF) | ~45-50°C | Not observed | Amorphous |

| Neopentyl glycol (in PNF) | ~70°C | ~201°C | Semi-crystalline |

| This compound (Predicted) | Lower than PNF, likely amorphous | Not expected | Amorphous |

Note: The data for the predicted polymer with this compound is an educated estimation based on the properties of analogous polymers. researchgate.net

Polyurethanes are a versatile class of polymers synthesized through the polyaddition reaction of diisocyanates with polyols. mdpi.com Diols can act as chain extenders, reacting with the isocyanate groups to form the hard segments of the polyurethane, which contribute to the material's strength and rigidity. researchgate.net Alternatively, diols can be used to synthesize polyester or polyether polyols, which then form the soft segments, providing flexibility and elasticity. researchgate.net

The use of this compound as a chain extender in polyurethane synthesis would introduce bulky side groups into the hard segments. This is expected to disrupt the packing and hydrogen bonding between urethane (B1682113) groups, which are crucial for the formation of well-defined hard domains. researchgate.net Consequently, polyurethanes made with this diol might exhibit lower hardness and tensile strength but potentially improved solubility and flexibility compared to those made with linear diols.

In the context of polyether synthesis, diols can undergo dehydration to form polyether polyols. While this is a common method for some diols, the steric hindrance of this compound might make this process challenging. More commonly, it would be used as a monomer to create polyester polyols, which are then incorporated into polyurethane formulations. gantrade.com Polyester polyols based on this compound would likely be viscous liquids due to the inhibition of crystallization by the bulky side groups. gantrade.com

Kinetic and Mechanistic Investigations of Polymerization Processes

The kinetics of polyesterification have been extensively studied. For uncatalyzed reactions between a diol and a diacid, the process is generally considered to be a third-order reaction, where the diacid acts as its own catalyst. youtube.com The rate of reaction is dependent on the concentration of the diacid squared and the concentration of the diol. youtube.com

When a metal catalyst is used, the reaction mechanism becomes more complex, often involving the coordination of the catalyst to the carbonyl group of the acid or ester, thereby activating it for nucleophilic attack by the hydroxyl group of the diol. researchgate.netnih.gov The nature of the catalyst and the reaction conditions, such as the presence of water, can significantly impact the catalytic activity and the potential for catalyst deactivation through hydrolysis. nih.gov

For a sterically hindered diol like this compound, the rate of polycondensation is expected to be significantly lower than that of linear or less branched diols. The bulky isobutyl groups would impede the approach of the hydroxyl groups to the activated carboxylic acid or ester, increasing the activation energy of the reaction. This steric hindrance would affect both catalyzed and uncatalyzed systems. While no specific kinetic data for this compound is available in the reviewed literature, studies on other branched diols support this hypothesis.

Structure-Property Relationships in Polymers Derived from this compound

The molecular architecture of a polymer dictates its macroscopic properties. The incorporation of this compound as a monomer is expected to have a profound impact on the structure-property relationships of the resulting polymers.

Influence of Diisobutyl Branching on Polymer Microstructure and Conformation

The two isobutyl groups on the quaternary carbon of this compound introduce significant bulkiness into the polymer backbone. This has a direct influence on the polymer's microstructure and chain conformation.

The primary effect of these bulky side groups is the disruption of chain packing and the inhibition of crystallization. gantrade.com For a polymer to crystallize, its chains must be able to pack into a regular, ordered lattice. The large, flexible isobutyl groups would create significant free volume and prevent the close approach of polymer chains, thereby favoring an amorphous morphology. researchgate.net This is in line with observations for polyesters containing 2-methyl-1,3-propanediol, which are amorphous, whereas those with the less bulky 1,3-propanediol are semi-crystalline. ncsu.edu

| Property | Influence of Diisobutyl Branching | Rationale |

| Crystallinity | Significantly reduced; likely amorphous | Steric hindrance from bulky isobutyl groups prevents regular chain packing. |

| Glass Transition Temperature (Tg) | Altered; potentially lower | The bulky groups increase free volume, but the flexible nature of the isobutyl chains could enhance segmental motion. |

| Solubility | Increased | The amorphous nature and increased free volume can lead to better solvent penetration and dissolution. |

| Mechanical Strength | Potentially lower | Disruption of intermolecular forces and lack of crystalline domains can reduce tensile strength. |

| Flexibility/Elongation | Potentially higher | The amorphous structure and increased free volume may allow for greater chain mobility and deformation. |

Thermal Behavior of Resulting Polymeric Materials: Glass Transition and Thermal Degradation Profiles

There is a notable absence of specific data regarding the thermal behavior of polymers synthesized using this compound. One patent mentions the production of polyesters from this diol and refers to their glass transition temperature (Tg), but does not provide specific numerical values or thermal degradation profiles google.com. Computational studies on similar diol structures, such as cyclobutane (B1203170) diols, suggest that the bulky, branched nature of the diol could impart unique thermal properties to resulting polymers, but this is a theoretical extrapolation and not direct evidence . Without experimental data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for polymers specifically containing this compound, a detailed profile of their glass transition and thermal degradation cannot be constructed.

Performance Evaluation in Advanced Material Applications

Exploration in Specialty Polymer and Composite Materials

This compound has been listed as a potential constituent in various specialty polymer applications. Its inclusion is noted in patents for molding materials used to produce foundry cores, resin compositions for electronic components like multilayer printed wiring boards, and materials for intraocular lenses google.comgoogle.comgoogleapis.com. The diacrylate form of the diol is also mentioned as a possible cross-linking agent google.comgoogle.com. Despite these mentions, the literature lacks specific examples or studies that characterize the performance of this compound within these specialty polymers or composites. There are no detailed research findings on how its incorporation affects the final properties of these advanced materials.

Derivatization and Chemical Transformations of 2,2 Diisobutyl 1,3 Propanediol

Synthesis of Ester Derivatives

The esterification of 2,2-diisobutyl-1,3-propanediol can be accomplished through reaction with carboxylic acids, acid anhydrides, or acid chlorides, or via transesterification. google.com These reactions can be tailored to produce monoesters or diesters, with the latter being common due to the symmetrical nature of the diol.

The synthesis of this compound diisobutyrate can be inferred from established methods for structurally similar compounds, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate. One common industrial method involves the direct esterification of the corresponding diol with isobutyric acid. patsnap.com This reaction is typically performed in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures (e.g., 80°C to 200°C). google.com The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the diester. google.com

Another route involves a two-step process starting from isobutyraldehyde (B47883). In the first step, a base-catalyzed aldol (B89426) condensation and Tishchenko reaction of isobutyraldehyde produces a monoisobutyrate ester of a related diol (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate). patsnap.com This intermediate is then subjected to a second esterification step with additional isobutyric acid, often using a solid acid catalyst in a fixed-bed continuous reactor, to yield the final diisobutyrate. patsnap.com

Table 1: Representative Conditions for Diisobutyrate Synthesis of 1,3-Diol Analogues

| Reactants | Catalyst | Temperature | Key Features |

|---|---|---|---|

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, Isobutyric acid | Solid Acid Catalyst | 70-150 °C | Continuous process in a fixed-bed reactor; water removed by azeotropic distillation. patsnap.com |

| 2,4-Diisopropyl-5,5-dimethylmetadioxane, Isobutyric acid | p-Toluenesulfonic acid | 80-200 °C | Acid-catalyzed cleavage of a dioxane precursor followed by esterification. google.com |

This table is interactive. Users can sort and filter the data based on the columns.

The synthesis of other carboxylate esters from 2,2-disubstituted-1,3-propanediols follows general esterification principles. The reaction can be carried out with various aliphatic or aromatic carboxylic acids to produce a wide range of diesters. google.com These reactions are typically acid-catalyzed (Fischer esterification) and require the removal of water to achieve high yields. chemguide.co.uk

Alternatively, transesterification can be employed, where the diol reacts with a pre-existing ester (e.g., a methyl or ethyl ester) in the presence of a catalyst to exchange the alcohol group. wikipedia.org This method is particularly useful when the desired carboxylic acid is volatile or unstable. The choice of reaction conditions, such as the molar ratio of diol to the acylating agent, can be adjusted to favor the formation of either monoesters or diesters. google.com For instance, using an excess of the diol relative to the esterification agent favors the production of monoesters. google.com

Chemical Modifications to Yield Ethers and Acetals

The hydroxyl groups of this compound can be converted into ether or acetal (B89532) functionalities, which can serve as stable derivatives or as protecting groups in multi-step syntheses.

The most common method for preparing ethers from alcohols is the Williamson ether synthesis. byjus.com This reaction involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form a highly nucleophilic alkoxide ion. youtube.com This alkoxide then displaces a halide or other good leaving group from an alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com To form a diether from this compound, two equivalents of the base and alkylating agent would be required. The reaction is most efficient with primary alkyl halides to minimize competing elimination reactions. chemistrysteps.com

Acetal formation involves the reaction of the diol with an aldehyde or a ketone under acidic conditions. libretexts.org The reaction of this compound with a carbonyl compound would yield a six-membered cyclic acetal, specifically a 1,3-dioxane (B1201747) derivative. organic-chemistry.org The reaction is an equilibrium process, and to obtain high yields of the acetal, the water produced must be removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Table 2: Synthesis of Ethers and Acetals from Diols

| Derivative | Reaction Name | Key Reagents | Catalyst | Byproduct |

|---|---|---|---|---|

| Diether | Williamson Ether Synthesis | Diol, Strong Base (e.g., NaH), Alkyl Halide | None | NaX, H₂ |

This table is interactive. Users can sort and filter the data based on the columns.

Selective Functionalization Strategies for Hydroxyl Groups

Achieving selective monofunctionalization of symmetrical diols like this compound is a significant synthetic challenge due to the equivalent reactivity of the two hydroxyl groups. rsc.org However, several strategies have been developed to address this.

One approach is statistical functionalization, where using a stoichiometric amount of the acylating or alkylating agent can lead to a mixture of unreacted diol, the desired mono-substituted product, and the di-substituted byproduct. researchgate.net While sometimes effective, this method often results in modest yields of the mono-derivative. researchgate.net

Catalytic methods offer a more refined approach to achieving high regioselectivity. Boronic acids, for example, can act as catalysts by reversibly forming boronic esters with the diol. scholaris.ca This interaction can activate the diol and enhance the nucleophilicity of one hydroxyl group over the other, facilitating selective functionalization. Chiral hemiboronic acid catalysts have been designed for the enantioselective desymmetrization of prochiral 1,3-diols, affording monoalkylated products with high optical purity. acs.org Organocatalysis, in general, provides a powerful platform for developing selective transformations under mild conditions, avoiding complex protection-deprotection sequences. rsc.org

Reaction Pathway Elucidation and Mechanistic Insights into Derivatization

The derivatization reactions of this compound are governed by well-established reaction mechanisms.

Esterification: The acid-catalyzed esterification (Fischer esterification) proceeds through a multi-step pathway. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A hydroxyl group from the diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst. chemguide.co.ukbyjus.com

Ether Synthesis (Williamson): The Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the alcohol with a strong base, creating a potent alkoxide nucleophile. chemistrytalk.org This nucleophile then performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. byjus.commasterorganicchemistry.com This process results in the formation of the C-O ether bond.

Acetal Formation: The formation of acetals from diols and carbonyls is also an acid-catalyzed process. The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org One of the diol's hydroxyl groups attacks the carbonyl carbon, leading to a tetrahedral intermediate. organicchemistrytutor.comkhanacademy.org After a proton transfer, a hemiacetal is formed. libretexts.org The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). libretexts.org The departure of water generates a resonance-stabilized carbocation (an oxonium ion), which is then attacked by the second intramolecular hydroxyl group. libretexts.orgorganicchemistrytutor.com Deprotonation of this final intermediate yields the cyclic acetal and regenerates the catalyst. libretexts.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject Compound |

| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | Diisobutyrate Analogue |

| Isobutyric acid | Reagent for Esterification |

| p-Toluenesulfonic acid | Acid Catalyst |

| Isobutyraldehyde | Reagent for Aldol/Tishchenko Reaction |

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Reaction Intermediate |

| Sodium hydride | Strong Base for Ether Synthesis |

| Alkyl halide | Reagent for Ether Synthesis |

| Aldehyde / Ketone | Reagent for Acetal Formation |

| 1,3-Dioxane | Product of Acetalization |

Advanced Spectroscopic and Analytical Characterization of 2,2 Diisobutyl 1,3 Propanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2-Diisobutyl-1,3-propanediol. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The isobutyl groups feature a characteristic splitting pattern. The hydroxyl (-OH) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methylene (B1212753) protons of the propanediol (B1597323) backbone (-CH₂OH) would likely appear as a singlet due to the absence of adjacent protons, a consequence of the quaternary carbon at the C2 position.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the molecular structure, especially for more complex derivatives. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H Chemical Shift (ppm, predicted) | Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | 24 - 26 |

| -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet | 25 - 28 |

| -CH₂- (isobutyl) | 1.2 - 1.4 | Doublet | 48 - 52 |

| C(CH₂-)₂ | - | - | 40 - 45 |

| -CH₂OH | 3.4 - 3.6 | Singlet | 65 - 70 |

| -OH | Variable | Broad Singlet | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the isobutyl and methylene groups. The C-O stretching vibrations are typically observed in the 1000-1100 cm⁻¹ region. Other bands in the fingerprint region (below 1500 cm⁻¹) arise from various bending and deformation modes of the CH₂, CH₃, and C-C bonds, providing a unique pattern for identification. For the analogous compound 2,2-Dibutylpropane-1,3-diol, a strong, broad O-H stretch is observed around 3300 cm⁻¹, with C-H stretching just below 3000 cm⁻¹ and a strong C-O stretch near 1030 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The O-H stretching band is typically weaker and sharper in Raman spectra compared to IR. The C-H and C-C stretching and bending vibrations of the alkyl backbone usually give rise to strong and well-defined Raman signals, making it particularly useful for analyzing the hydrocarbon skeleton of the molecule. For the parent 1,3-propanediol (B51772), characteristic Raman bands are observed for skeletal deformation modes below 600 cm⁻¹, which can provide insight into the conformational isomers present in the liquid state. irb.hr

Table 2: Characteristic Vibrational Frequencies for 2,2-Dialkyl-1,3-Propanediols Data is based on general group frequencies and spectra of analogous compounds like 2,2-Dibutylpropane-1,3-diol.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch (Alkyl) | 2850 - 2970 | 2850 - 2970 | Strong |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| O-H Bend | 1330 - 1420 | Weak | Medium-Weak |

| C-O Stretch | 1000 - 1100 | 1000 - 1100 | Strong |

| C-C Skeletal | Fingerprint Region | Fingerprint Region | Medium-Strong (Raman) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing this compound or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. The retention time from the GC provides a quantitative measure, while the mass spectrum from the MS offers definitive structural information. Derivatization, for instance, by creating phenylboronic esters, can be employed to improve the chromatographic properties of diols for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses where derivatization is not desired, HPLC and LC-MS are the methods of choice.

HPLC: this compound, lacking a strong chromophore, can be challenging to detect with standard UV detectors. Therefore, a Refractive Index Detector (RID) is often used. Reversed-phase HPLC (RP-HPLC) with a C18 or similar column and a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach for separating diols and related compounds. sielc.com

LC-MS: Coupling liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. LC-MS is particularly useful for analyzing complex mixtures and for identifying unknown derivatives or impurities. nih.govresearchgate.net Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used for diols. nih.gov LC-MS/MS, or tandem mass spectrometry, can provide even greater specificity and structural information by fragmenting selected ions. nih.gov

Table 3: Typical Chromatographic Conditions for Diol Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., DB-5, HP-5MS) | Helium | Mass Spectrometer (EI) | Purity, Volatile Impurities |

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water | Refractive Index (RI) | Purity, Non-volatile Impurities |

| LC-MS | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water with Formic Acid | Mass Spectrometer (ESI, APCI) | Mixture Analysis, Trace Analysis |

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues for structural elucidation.

For an alcohol like this compound, the molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry may be weak or absent. libretexts.org The fragmentation is typically dominated by cleavages adjacent to the oxygen atoms and the quaternary carbon.

Common fragmentation pathways for 2,2-dialkyl-1,3-propanediols would include:

Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a significant fragment at M-31.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the quaternary center, leading to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at M-57.

Loss of water (H₂O): A fragment corresponding to M-18 is common for alcohols.

Cleavage of the isobutyl group: Fragmentation within the isobutyl side chain can lead to characteristic peaks, such as the loss of a propyl radical (•C₃H₇) to give a peak at M-43.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to further investigate these fragmentation pathways. In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information and helps to differentiate between isomers.

Table 4: Predicted Key Mass Fragments for this compound (MW = 188.31) Predictions are based on general fragmentation rules for alcohols and sterically hindered diols.

| m/z Value (predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 157 | [M - CH₂OH]⁺ | •CH₂OH |

| 170 | [M - H₂O]⁺ | H₂O |

| 131 | [M - C₄H₉]⁺ | •C₄H₉ (isobutyl) |

| 145 | [M - C₃H₇]⁺ | •C₃H₇ (propyl) |

| 57 | [C₄H₉]⁺ | C₇H₁₅O₂• |

| 43 | [C₃H₇]⁺ | C₈H₁₇O₂• |

Computational Chemistry and Molecular Modeling of 2,2 Diisobutyl 1,3 Propanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 2,2-diisobutyl-1,3-propanediol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The flexibility of the isobutyl groups and the rotatable bonds associated with the hydroxyl groups in this compound give rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization and energy calculations of the located minima using quantum mechanical methods. For a molecule of this size, a combination of methods would be efficient, starting with a faster method for an initial scan and refining the geometries and energies of low-energy conformers with a more accurate method.

Illustrative Conformational Energy Data for this compound (Note: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations.)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Anti-Anti | ~180° | 0.00 | Extended conformation, minimal steric hindrance |

| Gauche-Anti | ~60° | 1.5 | Compact conformation, potential for weak intramolecular interactions |

| Gauche-Gauche | ~60° (syn) | 3.2 | Sterically hindered conformation |

Quantum chemical calculations can be employed to map out the potential energy surface for chemical reactions involving this compound. This is particularly useful for understanding its synthesis, degradation, and reactivity with other chemical species. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined.

For instance, the esterification of the hydroxyl groups is a common reaction for diols. Computational methods can model the reaction pathway with an acid catalyst, identifying the key intermediates and transition states. This information, when combined with Transition State Theory, allows for the prediction of reaction rates and the elucidation of the reaction mechanism at a molecular level. The steric hindrance imposed by the isobutyl groups would be expected to influence the activation energies for reactions involving the hydroxyl groups, making them less accessible compared to unhindered diols.

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and bulk properties.

For this compound, MD simulations can provide valuable insights into its liquid structure, transport properties (like viscosity and diffusion), and intermolecular interactions. A key aspect of the condensed phase behavior of diols is the network of intermolecular hydrogen bonds formed by the hydroxyl groups. In the case of this compound, the bulky isobutyl groups would likely disrupt the formation of a highly ordered hydrogen-bonding network, leading to different bulk properties compared to linear or less hindered diols.

Simulations could quantify the extent of hydrogen bonding by analyzing radial distribution functions and hydrogen bond lifetimes. This would be crucial for understanding its properties as a solvent or a component in polymer synthesis. All-atom force fields, such as CHARMM or AMBER, would be suitable for simulating this system, providing a detailed description of the intermolecular forces at play.

Structure-Function Prediction and Virtual Screening Methodologies

The computational tools discussed above can be integrated into broader methodologies for structure-function prediction and virtual screening. By calculating a range of molecular descriptors for this compound, such as its molecular shape, electrostatic potential, and lipophilicity, its potential applications can be predicted.

For example, in the context of polymer chemistry, these descriptors can be used to build quantitative structure-property relationship (QSPR) models. These models correlate the molecular structure of monomers with the physical properties of the resulting polymers. By comparing the computed descriptors of this compound with those of other diols for which experimental polymer data is available, one could predict the properties of polyesters or polyurethanes synthesized from it. This in silico screening approach can guide experimental efforts by prioritizing monomers that are predicted to yield materials with desired characteristics, such as high thermal stability or specific mechanical properties.

Virtual screening methodologies could also be employed to identify potential applications in other areas, such as its use as a plasticizer or a component in lubricant formulations. By simulating its interaction with various polymers or surfaces, its efficacy in these roles can be assessed computationally before undertaking extensive experimental work.

Environmental Fate and Ecotoxicological Considerations of 2,2 Diisobutyl 1,3 Propanediol

Biodegradation Pathways and Environmental Persistence Evaluation

In contrast, simpler propanediols exhibit greater biodegradability. For instance, 1,3-propanediol (B51772) is classified as readily biodegradable oecd.org. Similarly, 2-methyl-1,3-propanediol (B1210203) has been found to be inherently biodegradable.

The more complex structure of 2,2-Diisobutyl-1,3-propanediol, with its quaternary carbon and bulky isobutyl groups, may hinder enzymatic attack by microorganisms, potentially leading to slower degradation rates and greater persistence in the environment compared to its less substituted counterparts.

Bioaccumulation Potential and Environmental Transport Mechanisms

There is a lack of specific experimental data on the bioaccumulation potential of this compound. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. A high Log Kow value suggests a higher potential for bioaccumulation.

For the less complex 2-methyl-1,3-propanediol, a low Log Kow of -0.6 suggests a low potential for bioaccumulation and a tendency to partition to aqueous phases. Similarly, 1,2-propanediol is not expected to bioaccumulate, with a calculated bioconcentration factor (BCF) of less than 1 oecd.org.

Given the increased alkyl substitution in this compound, it is expected to be more lipophilic than simpler propanediols, which would theoretically increase its bioaccumulation potential. However, without experimental data or reliable modeling for this specific compound, its bioaccumulation potential remains unconfirmed.

Regarding environmental transport, if released into the environment, the substance's partitioning behavior will be governed by its physical and chemical properties. Based on the behavior of a related polymer assessed by Canadian authorities, it is expected to partition to soil and sediment europa.eu. That substance is not anticipated to be persistent due to a moderate hydrolysis half-life europa.eu.

Ecological Impact Assessments

Specific ecotoxicity data for this compound is scarce. However, a risk assessment for a related polymer, 1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane, 4-(dimethylamino)benzoate, provides some insights into the potential aquatic toxicity. This assessment indicated low acute toxicity to fish and aquatic invertebrates, with no adverse effects observed in saturated solutions europa.eu. Chronic toxicity to fish was also low, but moderate chronic toxicity was observed for aquatic invertebrates, with a 10% effective concentration (EC10) between 0.1 and 10 mg/L europa.eu. The chronic toxicity to various algae ranged from low to high europa.eu.

For comparison, the ecotoxicological profiles of simpler propanediols generally show low toxicity. For example, 2-methyl-1,3-propanediol has been found to have no significant hazard potential in several aquatic and terrestrial species. Studies on 1,2-propanediol report LC50/EC50 values for fish, daphnia, and algae to be greater than 18,000 mg/L, indicating very low acute toxicity to aquatic organisms oecd.org. Isopropanol also exhibits a low order of acute aquatic toxicity, with LC50 values for freshwater and saltwater fish and invertebrates ranging from 1,400 to over 10,000 mg/L oecd.org.

The following table summarizes available ecotoxicity data for related propanediol (B1597323) compounds. It is important to reiterate that this data is not for this compound and should be interpreted with caution.

| Compound Name | Test Organism | Endpoint | Value (mg/L) |

| 1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane, 4-(dimethylamino)benzoate | Aquatic Invertebrates | Chronic EC10 | 0.1 - 10 |

| 1,2-Propanediol | Fish, Daphnia, Algae | Acute LC50/EC50 | >18,000 |

| Isopropanol | Freshwater/Saltwater Fish and Invertebrates | Acute LC50 | 1,400 - >10,000 |

Regulatory and Safety Implications in Environmental Chemistry

Specific environmental regulations for this compound are not widely documented. However, regulatory actions on related substances can provide an indication of potential concerns.

The United States Environmental Protection Agency (US EPA) has issued a consent order and a Significant New Use Rule (SNUR) for a substance related to this compound. The concerns cited by the US EPA included sensitization, reproductive toxicity, systemic effects, and ecotoxicity europa.eu. The SNUR and consent order restrict the use of the substance to a photoinitiator in UV curable coating/ink formulations and prohibit other uses that could lead to inhalation exposure or release to surface waters at concentrations exceeding 12 µg/L europa.eu.

In Canada, a related polymer has been assessed, and it was determined that the substance is expected to enter the environment in quantities or concentrations that could have an immediate or long-term harmful effect on the environment or its biological diversity europa.eu. As a result, its manufacture and import are subject to ministerial conditions europa.eu.

These regulatory actions on similar chemical structures highlight the potential for environmental concerns associated with propanediol derivatives that have more complex substitutions. The lack of specific data for this compound underscores the need for further research to adequately assess its environmental risk profile.

Emerging Research Directions and Future Outlook for 2,2 Diisobutyl 1,3 Propanediol

Development of Sustainable and Cost-Effective Production Methodologies

The commercial viability of 2,2-Diisobutyl-1,3-propanediol hinges on the development of production methods that are both economically competitive and environmentally benign. Current research is moving away from traditional petrochemical routes towards more sustainable alternatives.

Key Research Thrusts:

Bio-based Synthesis Routes: A significant area of research is the microbial fermentation of renewable feedstocks. While the production of 1,3-propanediol (B51772) from glycerol (B35011) is well-established, genetically engineering microorganisms to produce more complex, substituted diols like this compound is a key future goal. nih.govchemmethod.comrsc.orgnih.govchemmethod.com This involves creating novel metabolic pathways in robust industrial strains like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

Chemo-catalytic Conversion of Biomass: Another promising approach involves the catalytic conversion of biomass-derived platform chemicals. This could involve a multi-step process where bio-based aldehydes and ketones are used as precursors. The development of highly selective and reusable catalysts is crucial for the economic feasibility of such processes.

Process Intensification: Research into process intensification, such as reactive distillation and continuous flow reactors, aims to improve reaction efficiency, reduce waste, and lower capital and operational costs for the chemical synthesis of substituted diols. A patented process for a similar compound, 2-n-butyl-2-ethyl-1,3-propanediol, utilizes phase transfer catalysts to enhance the reaction between an aldehyde and formaldehyde (B43269), a strategy that could be adapted. google.com

| Production Method | Potential Feedstock | Key Advantages | Current Challenges |

| Microbial Fermentation | Glucose, Glycerol, Syngas | Utilizes renewable resources, lower energy consumption, reduced GHG emissions. rsc.orgchemmethod.com | Complex metabolic engineering required, potential for toxic intermediates, low yields. nih.govchemmethod.com |

| Chemo-catalytic Conversion | Bio-alcohols, Furfural | High throughput, potential for high selectivity. | Dependence on novel, efficient catalysts; may require harsh reaction conditions. |

| Hybrid Chemo-enzymatic | Renewable Intermediates | Combines the selectivity of enzymes with the efficiency of chemical catalysis. | Enzyme stability and cost, process integration complexity. |

Exploration of Novel Applications in High-Performance Materials and Bio-based Products

The unique structure of this compound is expected to translate into novel properties for a range of materials. Its bulky, branched nature can disrupt polymer chain packing, leading to lower crystallinity and enhanced flexibility.

Potential Application Areas:

High-Performance Polyesters and Polyurethanes: Incorporating this compound as a monomer in polyesters could lead to materials with improved toughness, hydrolytic stability, and weatherability. gantrade.com In polyurethanes, it can be used as a chain extender to build molecular weight and enhance performance in coatings, adhesives, and elastomers. gantrade.com The resulting polymers are expected to be valuable in demanding applications such as specialty coatings, engineering plastics, and durable fibers.

Bio-based Plasticizers: As a replacement for phthalate-based plasticizers, derivatives of this compound could offer a safer and more sustainable alternative for applications in PVC and other flexible polymers.

Synthetic Lubricants and Functional Fluids: The branched structure and potential for low-temperature fluidity make this diol a candidate for creating high-performance synthetic lubricants and hydraulic fluids with excellent thermal and oxidative stability.

| Material Class | Anticipated Property Enhancement | Potential Applications |

| Unsaturated Polyester (B1180765) Resins | Improved flexibility, weatherability, chemical resistance. gantrade.com | Marine gelcoats, composite materials, automotive panels. |

| Saturated Polyesters | Enhanced hydrolytic stability, lower glass transition temperature. | Industrial coatings, powder coatings, coil coatings. |

| Polyurethanes (PUs) | Increased toughness, abrasion resistance, and flexibility. mdpi.com | High-performance elastomers, adhesives, sealants. gantrade.com |

| Bio-based Solvents | Low volatility, high solvency for natural extracts. | Cosmetics, personal care products, fragrance concentrates. google.com |

Integration of Advanced Characterization Techniques for In-depth Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for targeted material design. The integration of advanced analytical techniques will be crucial in elucidating these relationships.

Key Characterization Methods:

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition kinetics, and phase transitions (e.g., glass transition, melting point) of polymers derived from the diol. mdpi.commdpi.comresearchgate.net This information is vital for defining processing parameters and service life.

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is employed to confirm chemical modifications and the extent of reaction. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed insights into the precise molecular structure and purity of the diol and its polymeric derivatives. google.comresearchgate.net

Rheological Analysis: Measuring the flow and deformation behavior of polymers containing this compound is critical for understanding their processability in techniques like injection molding and extrusion.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can predict material properties, rationalize experimental observations, and guide the synthesis of new materials with desired characteristics. researchgate.net

| Technique | Information Gained | Relevance to R&D |

| Thermogravimetric Analysis (TGA) | Thermal stability, degradation temperature. mdpi.com | Determines processing limits and long-term thermal endurance. |

| Differential Scanning Calorimetry (DSC) | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. mdpi.com | Defines material's service temperature range and physical state. |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, purity, monomer incorporation. researchgate.net | Confirms successful synthesis and molecular architecture. |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage/loss modulus), damping behavior. | Characterizes mechanical performance under dynamic loads and across temperatures. |

Promotion of Cross-Disciplinary Research Synergies in Diol Chemistry

The full potential of this compound will be unlocked through collaborations that span multiple scientific and engineering disciplines. The complexity of developing new bio-based chemicals and materials necessitates a synergistic approach.

Areas for Collaboration:

Synthetic Biology and Chemical Engineering: Genetic engineers can work to design microbial strains for efficient biosynthesis, while chemical engineers can optimize fermentation and downstream purification processes to make production scalable and economical. nih.govnih.gov

Polymer Chemistry and Materials Science: Polymer chemists can synthesize novel polymers using the diol, and materials scientists can characterize their physical, mechanical, and thermal properties, linking molecular structure to macroscopic performance. marquette.edu

Computational Chemistry and Experimental Synthesis: Computational scientists can model and predict the properties of new polymers, guiding experimental chemists to synthesize the most promising candidates, thereby accelerating the discovery process.

Industrial Chemistry and Environmental Science: Collaboration is needed to ensure that new materials are not only high-performing but also biodegradable or recyclable, contributing to a circular economy. This includes life cycle assessments to quantify the environmental benefits over petroleum-based incumbents.

This multi-faceted and collaborative research approach will be paramount in transitioning this compound from a specialty chemical to a key building block in the next generation of sustainable, high-performance materials.

常见问题

Q. What are the established synthetic routes for 2,2-Diisobutyl-1,3-propanediol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of diols like this compound often involves aldol condensation or acid-catalyzed reactions. For example:

- Aldol Condensation : Reacting isobutyl aldehyde with formaldehyde under basic conditions (e.g., Ca(OH)₂) can yield branched diols. Reaction parameters like temperature (80–100°C) and molar ratios significantly affect regioselectivity and yield .

- Acid-Catalyzed Esterification : Using p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing toluene with a Dean-Stark apparatus removes water, driving the reaction to completion. Yields >85% are achievable with optimized stoichiometry and reaction time (3–5 hours) .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/acetone mixtures is recommended for isolating high-purity products .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Gas Chromatography (GC) : Quantify purity and detect impurities using a polar column (e.g., HP-INNOWax) with flame ionization detection. Retention times and peak areas correlate with compound identity and yield (relative standard deviation <3.21%) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic peaks:

- Mass Spectrometry (MS) : ESI-MS or EI-MS can verify molecular weight (expected m/z: ~174 for C₁₁H₂₂O₂) and fragmentation patterns.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .

- Storage : Keep in airtight containers away from oxidizers and acids at room temperature.

Advanced Research Questions

Q. How does thermal and chemical stability of this compound impact its application in high-temperature reactions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Branched diols typically degrade above 200°C, making them suitable for moderate-temperature catalysis .

- Chemical Stability : Test reactivity under acidic/alkaline conditions (pH 2–12) via accelerated aging studies. Monitor degradation products (e.g., aldehydes) using GC-MS.

Q. Can this compound serve as a substrate or co-catalyst in enzymatic or microbial systems?

Methodological Answer:

- Enzymatic Studies : Screen oxidoreductases (e.g., alcohol dehydrogenases) for activity toward the diol. Measure kinetic parameters (Km, Vmax) using NAD⁺/NADH-coupled assays .

- Microbial Engineering : Introduce heterologous pathways (e.g., glycerol-to-1,3-propanediol) into E. coli or Lactobacillus strains. Optimize flux via CRISPR interference or promoter tuning .

Q. How can computational modeling predict solvent interactions and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in polar (water) vs. non-polar (toluene) solvents using force fields like OPLS-AA.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reaction hotspot analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。